1-chloro-2-ethoxyethene

Catalog No.
S12184591
CAS No.
M.F
C4H7ClO
M. Wt
106.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-chloro-2-ethoxyethene

Product Name

1-chloro-2-ethoxyethene

IUPAC Name

1-chloro-2-ethoxyethene

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

InChI

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3

InChI Key

OFCHIOZFUUTWEM-UHFFFAOYSA-N

Canonical SMILES

CCOC=CCl

1-Chloro-2-ethoxyethene, also known as chlorovinyl ethyl ether, is an organic compound with the molecular formula C4H7ClOC_4H_7ClO and a molecular weight of approximately 106.55 g/mol. This compound features a vinyl group (an ethylene unit) substituted with a chlorine atom and an ethoxy group, making it a member of the vinyl ether family. Its structure can be represented as follows:

text
CH2=CH-O-CH2-CH3 | Cl

This compound is typically a colorless liquid that is flammable and has a pungent odor. Due to its reactive vinyl group, it can participate in various

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Polymerization: The vinyl group allows for polymerization reactions, which can create longer-chain polymers useful in various applications.
  • Elimination Reactions: Under certain conditions, this compound can lose hydrogen chloride to form ethoxyethene.

1-Chloro-2-ethoxyethene can be synthesized through various methods:

  • From 2,2-Dichloro-1,1-diethoxyethane: This method involves the dehydrochlorination of 2,2-dichloro-1,1-diethoxyethane using strong bases such as sodium hydroxide or potassium hydroxide .
  • Via Chlorination of Ethoxyethene: Ethoxyethene can be chlorinated under controlled conditions to yield 1-chloro-2-ethoxyethene.

Several compounds share structural similarities with 1-chloro-2-ethoxyethene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl Vinyl EtherC4H8OLacks chlorine; used as a monomer in polymers.
1-Chloroethyl Ethyl EtherC4H9ClOSimilar structure but different substituents.
Chlorovinyl Methyl EtherC4H7ClOSimilar reactivity; used in similar applications.

Uniqueness of 1-Chloro-2-Ethoxyethene

What sets 1-chloro-2-ethoxyethene apart from these similar compounds is its specific combination of a chlorine substituent and an ethoxy group attached to a vinyl structure. This unique arrangement allows for distinct reactivity patterns and potential applications in both synthesis and material science.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

106.0185425 g/mol

Monoisotopic Mass

106.0185425 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-09-2024

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